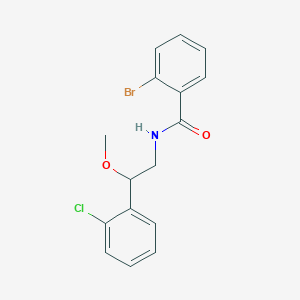

2-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BMEB and is a benzamide derivative. BMEB has been found to have a wide range of biochemical and physiological effects, making it a promising compound for scientific research.

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzamide is a compound that can be involved in various chemical syntheses and transformations. For instance, the compound can participate in copper-catalyzed intramolecular O-arylation reactions. These reactions are a method for synthesizing a wide range of 2-substituted benzoxazoles from N-(2-iodo-/bromo-phenyl)benzamides, and even the less reactive N-(2-chlorophenyl)benzamides, using methyl 2-methoxybenzoate as the ligand under mild conditions (Fengtian Wu et al., 2014). This highlights the compound's utility in facilitating the formation of heterocyclic compounds through efficient and straightforward synthetic routes.

Antipathogenic Activity

Compounds related to this compound, specifically thiourea derivatives containing bromo and chloro substituents, have demonstrated significant antipathogenic activities. These activities are particularly notable against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their ability to grow in biofilms. The presence of bromide or fluorine, along with two or three chloride atoms on the N-phenyl substituent of the thiourea moiety, correlates with the anti-microbial efficacy of these compounds, showcasing their potential in the development of new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Crystal Structure Analysis

The study of the crystal structure and theoretical analysis of similar compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, provides insights into the molecular configurations and interactions that underpin their chemical reactivity and potential biological activities. Such analyses involve examining the supramolecular packing arrays involving hydrogen bonds and intermolecular interactions, which are crucial for understanding the physical properties and reactivity of these compounds (Efraín Polo et al., 2019).

Novel Synthetic Applications

Exploring new synthetic applications, compounds like this compound can be used as intermediates in the creation of more complex molecules. For example, the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives demonstrates the versatility of bromo-containing compounds in organic synthesis, leading to high-yield production of valuable heterocyclic compounds (A. Esteves et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been known to target the respiratory system .

Mode of Action

Compounds with similar structures have been known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been known to catalyze the nadph-dependent reduction of a wide variety of carbonyl-containing compounds to their corresponding alcohols .

Result of Action

Similar compounds have been known to have a broad range of catalytic efficiencies .

properties

IUPAC Name |

2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClNO2/c1-21-15(12-7-3-5-9-14(12)18)10-19-16(20)11-6-2-4-8-13(11)17/h2-9,15H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPZCKZRUQKIQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=CC=C1Br)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2960994.png)

![2-benzyl-N,N-dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B2960995.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2960999.png)

![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2961000.png)

![5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2961001.png)

![3-[[(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2961003.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2961005.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2961006.png)